Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

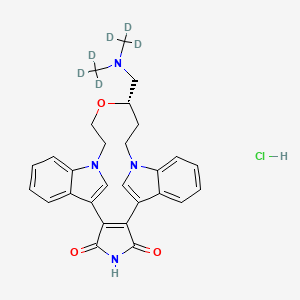

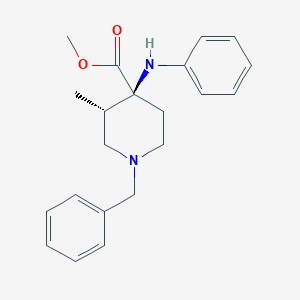

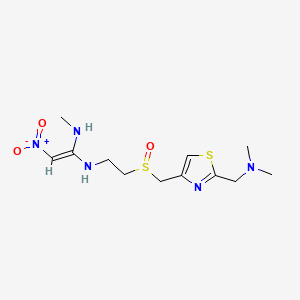

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside is a complex carbohydrate derivative used primarily in glycoscience research. This compound is significant in the study of carbohydrate chemistry, glycan formation, and degradation, as well as protein-glycan interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside typically involves glycosylation reactions. One common method is the ZnI2-mediated cis-glycosylation of constrained glycosyl donors . This method is known for its efficiency and versatility in synthesizing oligosaccharides and glycoconjugates.

Industrial Production Methods

Industrial production of this compound often involves large-scale glycosylation processes, utilizing automated synthesizers to ensure precision and reproducibility. The use of ZnI2 as a catalyst in these reactions is common due to its ability to promote stereoselective glycosylation .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Often used to remove protecting groups or reduce specific functional groups.

Substitution: Common in modifying the glycosidic linkages or introducing new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like periodic acid or sodium periodate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve nucleophilic reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include various glycosides, deprotected sugars, and modified carbohydrate derivatives .

Aplicaciones Científicas De Investigación

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside is widely used in:

Chemistry: For the synthesis of complex oligosaccharides and glycoconjugates.

Biology: In studying protein-glycan interactions and glycan-mediated cellular processes.

Medicine: As a tool in developing glycan-based therapeutics and diagnostics.

Industry: In the production of glycosylated products and biotechnological applications.

Mecanismo De Acción

The compound exerts its effects primarily through its interactions with glycan-binding proteins. These interactions can influence various biological pathways, including cell signaling, immune response, and pathogen recognition. The molecular targets often include lectins and glycosyltransferases, which play crucial roles in glycan biosynthesis and recognition .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-galactopyranose

- β-D-Galactosamine pentaacetate

- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

Uniqueness

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside is unique due to its specific glycosidic linkages and the presence of multiple protecting groups, which make it a versatile intermediate in glycoscience research .

Propiedades

Número CAS |

71245-66-4 |

|---|---|

Fórmula molecular |

C₃₉H₄₉NO₁₅ |

Peso molecular |

771.8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)